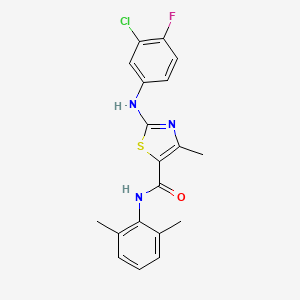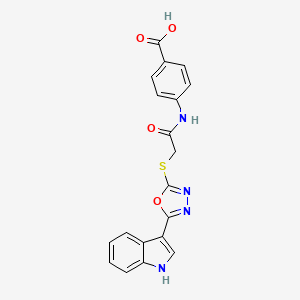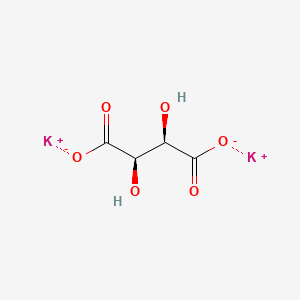
Hiv-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hiv-IN-10 is a compound that has garnered significant attention in the field of HIV research. It is primarily known for its role as an HIV-1 integrase inhibitor, which means it interferes with the integration of the viral genome into the host cell’s DNA. This makes it a crucial component in the fight against HIV, as it helps to prevent the replication and spread of the virus within the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of quality control measures to monitor the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Hiv-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the conversion of functional groups.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions could yield alcohols or amines.
Applications De Recherche Scientifique
Hiv-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of integrase inhibition. In biology, it helps researchers understand the integration process of HIV and develop new strategies to combat the virus. In medicine, this compound is a potential therapeutic agent for treating HIV infections. In industry, it can be used in the development of new drugs and diagnostic tools.
Mécanisme D'action
Hiv-IN-10 exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme that is essential for the integration of the viral genome into the host cell’s DNA. By binding to the active site of the integrase enzyme, this compound prevents the enzyme from catalyzing the integration process. This inhibition disrupts the replication cycle of the virus, thereby reducing its ability to spread and infect new cells.
Comparaison Avec Des Composés Similaires
Hiv-IN-10 is unique among HIV-1 integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include other integrase inhibitors like raltegravir, elvitegravir, and dolutegravir. While these compounds also inhibit the integrase enzyme, this compound has distinct structural features that may offer advantages in terms of potency, selectivity, and resistance profiles.
List of Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their effectiveness and suitability for different patient populations.
Propriétés
Formule moléculaire |
C25H17F3N4O3S |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
N-[4-(2,4-difluorophenoxy)-3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C25H17F3N4O3S/c1-15-29-30-25-11-2-16(14-32(15)25)21-13-19(31-36(33,34)20-7-3-17(26)4-8-20)6-10-23(21)35-24-9-5-18(27)12-22(24)28/h2-14,31H,1H3 |
Clé InChI |
FETZTCIBTDELSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C=C(C=C2)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F)OC5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)





![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)
